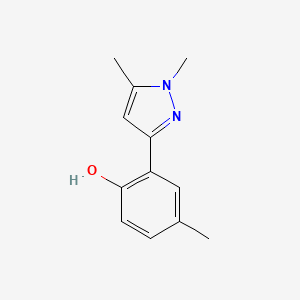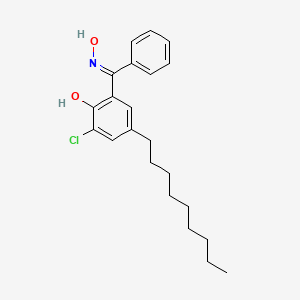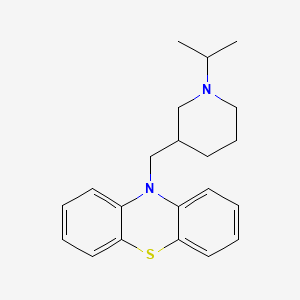
Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its complex structure, which includes a phenothiazine core and a piperidine moiety. The molecular formula of 10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine is C21H26N2S, and it has a molecular weight of 338.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the reaction of phenothiazine with a piperidine derivative. One common method includes the alkylation of phenothiazine with 1-isopropyl-3-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted phenothiazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.
Scientific Research Applications
10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it is believed to act as a dopamine receptor antagonist, blocking dopamine receptors in the brain and thereby modulating neurotransmitter activity. This interaction helps in alleviating symptoms of psychosis. Additionally, its antiemetic effects are thought to be due to its antagonistic action on dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used primarily as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the isopropyl group and the piperidine moiety differentiates it from other phenothiazine derivatives, potentially leading to variations in its pharmacokinetics and pharmacodynamics .
Properties
CAS No. |
63834-10-6 |
|---|---|
Molecular Formula |
C21H26N2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
10-[(1-propan-2-ylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C21H26N2S/c1-16(2)22-13-7-8-17(14-22)15-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,16-17H,7-8,13-15H2,1-2H3 |
InChI Key |
URLDXWQJEZSSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


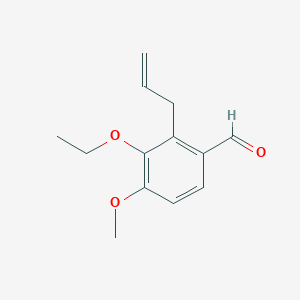
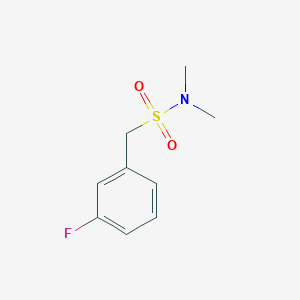

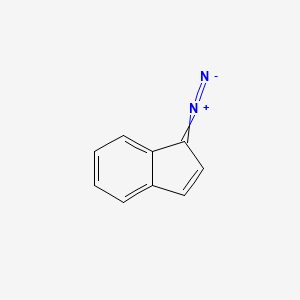

![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
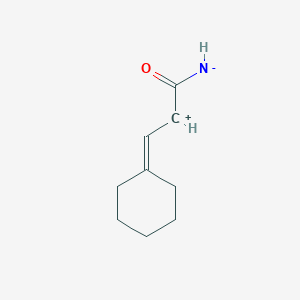
![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)


